molecular formula C10H16N2O B13065570 1-N-(2-Methoxyethyl)-6-methylbenzene-1,2-diamine

1-N-(2-Methoxyethyl)-6-methylbenzene-1,2-diamine

Cat. No.: B13065570
M. Wt: 180.25 g/mol
InChI Key: HVCVKJFZHZRGOL-UHFFFAOYSA-N
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Description

1-N-(2-Methoxyethyl)-6-methylbenzene-1,2-diamine is an organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-(2-Methoxyethyl)-6-methylbenzene-1,2-diamine typically involves the reaction of 6-methylbenzene-1,2-diamine with 2-methoxyethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-N-(2-Methoxyethyl)-6-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

1-N-(2-Methoxyethyl)-6-methylbenzene-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-N-(2-Methoxyethyl)-6-methylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-N-(2-methoxyethyl)-3-methylbenzene-1,2-diamine

InChI

InChI=1S/C10H16N2O/c1-8-4-3-5-9(11)10(8)12-6-7-13-2/h3-5,12H,6-7,11H2,1-2H3

InChI Key

HVCVKJFZHZRGOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)NCCOC

Origin of Product

United States

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